molecular formula C5H4INO2 B3055248 6-Hydroxy-4-iodopyridin-2(1H)-one CAS No. 63523-60-4

6-Hydroxy-4-iodopyridin-2(1H)-one

Cat. No.: B3055248
CAS No.: 63523-60-4
M. Wt: 237 g/mol
InChI Key: DSOOZCJMLHILTC-UHFFFAOYSA-N
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Description

6-Hydroxy-4-iodopyridin-2(1H)-one is a chemical compound with the molecular formula C5H4INO2 It is a derivative of pyridinone, characterized by the presence of a hydroxyl group at the 6th position and an iodine atom at the 4th position on the pyridine ring

Preparation Methods

The synthesis of 6-Hydroxy-4-iodopyridin-2(1H)-one typically involves the iodination of 6-hydroxypyridin-2(1H)-one. One common method includes the use of iodine and a suitable oxidizing agent, such as hydrogen peroxide or sodium hypochlorite, under controlled conditions to introduce the iodine atom at the 4th position. The reaction is usually carried out in an aqueous or organic solvent, and the product is purified through recrystallization or chromatography.

Industrial production methods for this compound may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors and automated purification systems to ensure high yield and purity.

Chemical Reactions Analysis

6-Hydroxy-4-iodopyridin-2(1H)-one undergoes various chemical reactions, including:

    Substitution Reactions: The iodine atom can be replaced by other nucleophiles, such as amines or thiols, under appropriate conditions

    Oxidation Reactions: The hydroxyl group at the 6th position can be oxidized to a carbonyl group using oxidizing agents like potassium permanganate or chromium trioxide.

    Reduction Reactions: The compound can undergo reduction reactions, such as the reduction of the iodine atom to a hydrogen atom using reducing agents like sodium borohydride or lithium aluminum hydride.

Common reagents and conditions used in these reactions include organic solvents (e.g., ethanol, dichloromethane), catalysts (e.g., palladium on carbon), and varying temperatures and pressures depending on the specific reaction.

Scientific Research Applications

6-Hydroxy-4-iodopyridin-2(1H)-one has several scientific research applications:

    Medicinal Chemistry: It is used as an intermediate in the synthesis of pharmaceutical compounds, particularly those targeting neurological and inflammatory diseases.

    Organic Synthesis: The compound serves as a building block for the synthesis of more complex molecules, including heterocyclic compounds and natural product analogs.

    Biological Studies: Researchers use this compound to study the effects of iodine-containing molecules on biological systems, including their potential as radiolabeled tracers in imaging studies.

    Industrial Applications: It is used in the development of new materials, such as polymers and dyes, due to its unique chemical properties.

Mechanism of Action

The mechanism of action of 6-Hydroxy-4-iodopyridin-2(1H)-one depends on its specific application. In medicinal chemistry, it may interact with various molecular targets, such as enzymes or receptors, to exert its effects. The hydroxyl and iodine groups play crucial roles in binding interactions and the overall reactivity of the compound. Pathways involved may include inhibition of specific enzymes or modulation of receptor activity, leading to therapeutic effects.

Comparison with Similar Compounds

6-Hydroxy-4-iodopyridin-2(1H)-one can be compared with other similar compounds, such as:

    6-Hydroxy-2-pyridinone: Lacks the iodine atom, making it less reactive in substitution reactions.

    4-Iodo-2-pyridinone: Lacks the hydroxyl group, affecting its solubility and reactivity in oxidation reactions.

    6-Methoxy-4-iodopyridin-2(1H)-one:

The presence of both the hydroxyl and iodine groups in this compound makes it unique and versatile for various chemical transformations and applications.

Properties

IUPAC Name

6-hydroxy-4-iodo-1H-pyridin-2-one
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5H4INO2/c6-3-1-4(8)7-5(9)2-3/h1-2H,(H2,7,8,9)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DSOOZCJMLHILTC-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=C(C=C(NC1=O)O)I
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H4INO2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20494028
Record name 6-Hydroxy-4-iodopyridin-2(1H)-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20494028
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

237.00 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

63523-60-4
Record name 6-Hydroxy-4-iodopyridin-2(1H)-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20494028
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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